2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
(1R,4R)-2-Ethyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound that features a unique diazabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves an epimerization-lactamization cascade reaction. This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of the epimerization-lactamization cascade can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the diazabicycloheptane structure.
Scientific Research Applications
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Asymmetric Synthesis: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: It is employed as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets. The diazabicycloheptane structure allows it to act as a ligand, binding to metal centers and facilitating catalytic reactions. The compound’s unique geometry and electronic properties enable it to participate in various chemical transformations, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: This compound shares a similar diazabicycloheptane structure but with a methyl group instead of an ethyl group.
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The stereoisomer of the compound, differing in the spatial arrangement of atoms.
Uniqueness
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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